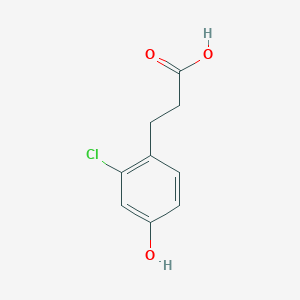
3-(2-Chloro-4-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Chloro-4-hydroxyphenyl)propanoic acid” is a derivative of phenyl propionic acid . It contains a total of 22 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 carboxylic acid .
Molecular Structure Analysis
The molecular structure of “3-(2-Chloro-4-hydroxyphenyl)propanoic acid” includes a carboxylic acid group attached to a three-carbon chain, which is further connected to a phenyl ring. The phenyl ring has a chlorine atom and a hydroxyl group attached to it .
Aplicaciones Científicas De Investigación
Auxin Influx Inhibitor
3-Chloro-4-hydroxyphenylacetic acid is known to be an auxin influx inhibitor . Auxins are a class of plant hormones that are essential for plant body development. They regulate cell elongation, apical dominance, tropic response, and many other processes. The inhibition of auxin influx can be useful in studying these processes.
Chlorinated Metabolite of Chlorotyrosine
This compound is one of the major chlorinated metabolites of chlorotyrosine . Chlorotyrosine is a specific marker of protein damage by myeloperoxidase, an enzyme released by neutrophils during inflammation. Therefore, this compound could be used in research related to inflammation and neutrophil activity.
Hydrogel Synthesis
3-(4-Hydroxyphenyl)propionic acid, a similar compound, has been used to derive hydrogels based on chitosan, gelatin, or poly(ethylene glycol) . Hydrogels have a wide range of applications in biomedical research, including drug delivery, tissue engineering, and wound healing.
Synthesis of Bolaamphiphiles
This compound has been used to synthesize novel symmetric and asymmetric bolaamphiphiles . Bolaamphiphiles are surface-active agents with two hydrophilic groups separated by a hydrophobic chain. They have potential applications in the formation of vesicles, liquid crystals, and other supramolecular structures.
Acyl Donor for Enzymatic Synthesis
It has been used as an acyl donor for the enzymatic synthesis of sugar alcohol esters . Sugar alcohol esters have potential applications in food, pharmaceutical, and cosmetic industries due to their emulsifying, moisturizing, and sweetening properties.
Safety and Hazards
Direcciones Futuras
Future research could focus on the synthesis, characterization, and potential applications of “3-(2-Chloro-4-hydroxyphenyl)propanoic acid”. For instance, phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation .
Mecanismo De Acción
Target of Action
The primary targets of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid are macrophages, specifically their lipid metabolism and oxidative stress pathways . The compound interacts with these cells to inhibit the formation of foam cells, a key factor in the development of atherosclerosis .
Mode of Action
3-(2-Chloro-4-hydroxyphenyl)propanoic acid acts by reducing cellular lipid accumulation and inhibiting foam cell formation . It promotes cholesterol efflux in macrophages by up-regulating the mRNA expressions of ABCA1 and SR-B1 . This compound also significantly lowers the elevated levels of CD36 mRNA expression in ox-LDL-treated macrophage cells .
Biochemical Pathways
The compound affects the lipid metabolism and oxidative stress pathways in macrophages . By up-regulating the mRNA expressions of ABCA1 and SR-B1, it promotes cholesterol efflux, a critical step in the reverse cholesterol transport pathway . It also suppresses the ox-LDL-induced cellular oxidative stress and inflammation via nuclear factor kappa-B pathways .
Result of Action
The molecular and cellular effects of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid’s action include reduced cellular lipid accumulation, inhibited foam cell formation, and suppressed cellular oxidative stress and inflammation . These effects contribute to its potential role in preventing atherosclerosis .
Propiedades
IUPAC Name |
3-(2-chloro-4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJJVRRZPPSJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2685747.png)
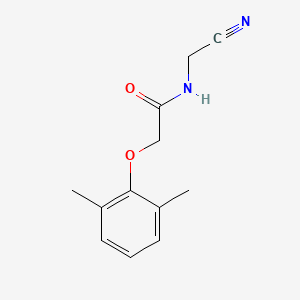
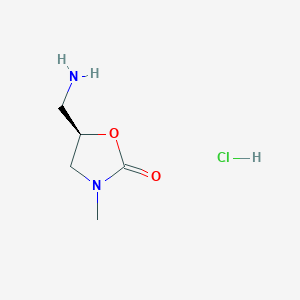

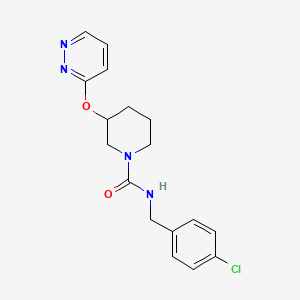
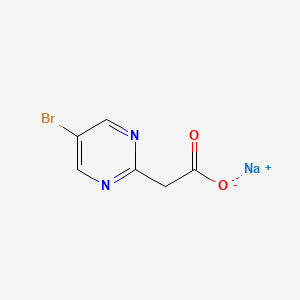

![2,4-Dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxylic acid](/img/structure/B2685760.png)
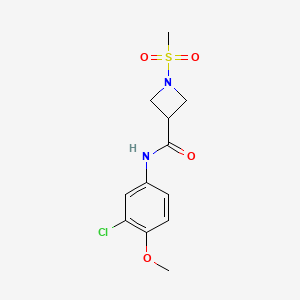
![1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride](/img/structure/B2685765.png)
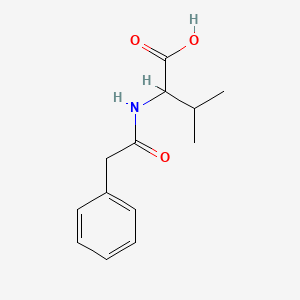
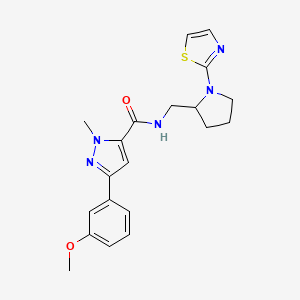
![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2685768.png)
![6-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2685770.png)